![molecular formula C15H22ClN3 B11848172 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane CAS No. 918653-24-4](/img/structure/B11848172.png)
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes a spiro[55]undecane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane typically involves the reaction of 6-chloropyridine with a suitable diazaspiro compound under controlled conditions. One common method involves the alkylation of 2,2-difluoroethylamine with 2-chloro-5-(chloromethyl)pyridine in the presence of an inorganic base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are designed to be economically and ecologically efficient. The process involves the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: This compound has been studied for its antiviral activity against dengue virus type 2.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Known for its nematocidal activity.
Uniqueness
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane is unique due to its specific structural features and the presence of both nitrogen and chlorine atoms, which contribute to its distinct chemical and biological properties. Its spiro[5.5]undecane skeleton also imparts unique stereochemical characteristics that differentiate it from other similar compounds .
Propiedades
Número CAS |
918653-24-4 |
|---|---|
Fórmula molecular |
C15H22ClN3 |
Peso molecular |
279.81 g/mol |
Nombre IUPAC |
3-(6-chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H22ClN3/c1-18-9-5-15(6-10-18)7-11-19(12-8-15)14-4-2-3-13(16)17-14/h2-4H,5-12H2,1H3 |
Clave InChI |
GJLKAESIOQHGAD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)CCN(CC2)C3=NC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


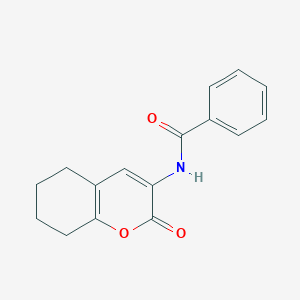
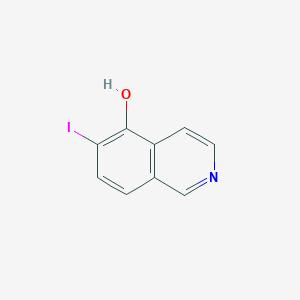
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
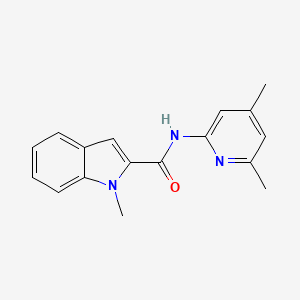

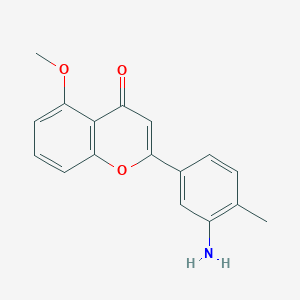


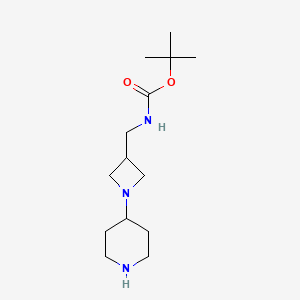

![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)



